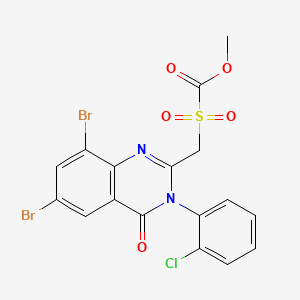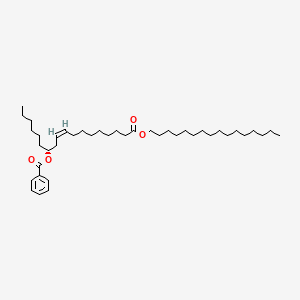
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- is a complex organic compound with the molecular formula C41H70O4 and a molecular weight of 626.99 g/mol. This compound is characterized by its unique structure, which includes a long hydrocarbon chain with a benzoyloxy group and a hexadecyl ester moiety. It is often used in specialized chemical applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- typically involves esterification and benzoylation reactions. One common synthetic route includes the esterification of 9-octadecenoic acid with hexadecanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the benzoylation of the resulting ester using benzoyl chloride in the presence of a base like pyridine. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy group, using reagents like sodium methoxide or sodium ethoxide.
Aplicaciones Científicas De Investigación
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- include:
Ricinoleic acid derivatives: These compounds share similar structural features but differ in their functional groups and chain lengths.
Oleic acid esters: These esters have similar hydrocarbon chains but lack the benzoyloxy group, resulting in different chemical properties and applications.
Linoleic acid esters: These compounds have multiple double bonds in their hydrocarbon chains, leading to distinct reactivity and biological effects.
The uniqueness of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
199277-63-9 |
|---|---|
Fórmula molecular |
C41H70O4 |
Peso molecular |
627.0 g/mol |
Nombre IUPAC |
[(Z,7R)-18-hexadecoxy-18-oxooctadec-9-en-7-yl] benzoate |
InChI |
InChI=1S/C41H70O4/c1-3-5-7-9-10-11-12-13-14-15-18-21-24-31-37-44-40(42)36-30-23-20-17-16-19-22-29-35-39(34-28-8-6-4-2)45-41(43)38-32-26-25-27-33-38/h22,25-27,29,32-33,39H,3-21,23-24,28,30-31,34-37H2,1-2H3/b29-22-/t39-/m1/s1 |
Clave InChI |
YLAIPWUZYVLXLF-SPNGBWAXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)OC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



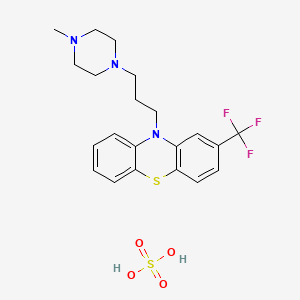
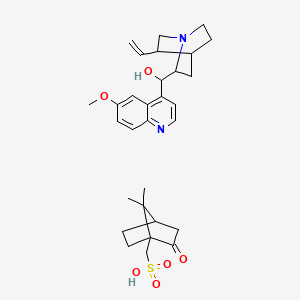
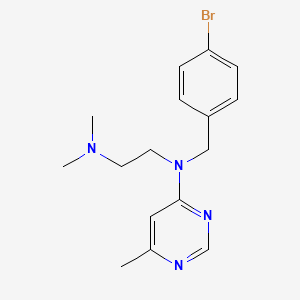
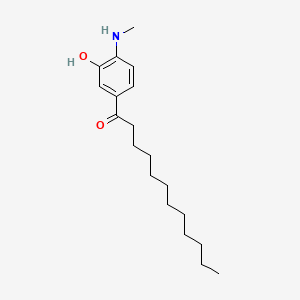
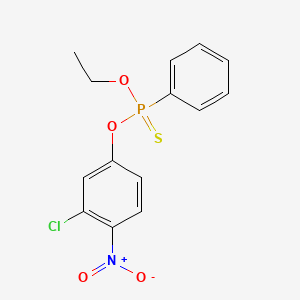
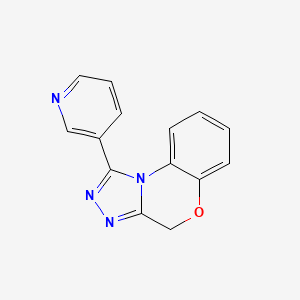
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

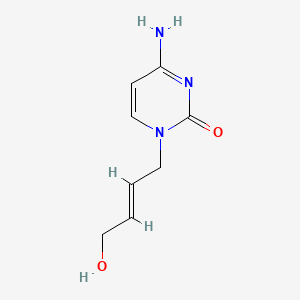

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
